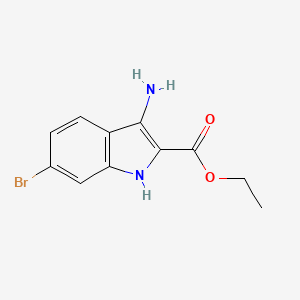

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester

描述

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . The indole core and the carboxyl group at the C2 position chelate the two Mg2+ ions within the active site of the integrase .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Action Environment

For instance, storage conditions can affect the stability of the compound

生物活性

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester (CAS No. 1211661-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H11BrN2O2

- Molecular Weight : 283.12 g/mol

- IUPAC Name : Ethyl 3-amino-6-bromo-1H-indole-2-carboxylate

Biological Activities

This compound exhibits a range of biological activities, including:

-

Antiviral Activity :

- The compound has shown potential in inhibiting HIV-1 integrase, a critical enzyme for the viral replication cycle. Studies indicate that modifications at the C2, C3, and C6 positions of the indole core can enhance its inhibitory effects against integrase, with some derivatives achieving IC50 values as low as 0.13 µM .

-

Anti-inflammatory Effects :

- Indole derivatives, including this compound, have been linked to anti-inflammatory properties. The mechanism involves modulation of various biochemical pathways that contribute to inflammation.

- Anticancer Properties :

The biological activity of this compound can be attributed to its ability to bind with high affinity to multiple receptors and enzymes:

- HIV Integrase Inhibition : The compound's structure allows it to fit into the active site of HIV integrase, preventing the enzyme from facilitating the integration of viral DNA into the host genome .

- Modulation of Signaling Pathways : Indole derivatives can influence pathways involved in inflammation and apoptosis, leading to their therapeutic effects against various diseases .

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of indole-2-carboxylic acids:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 20a | HIV Integrase Inhibition | 0.13 µM | |

| 9p | Anticancer Activity | 23x more active than control | |

| NL1 | Antibacterial Activity | MIC values against E. coli at 0.0048 mg/mL |

Case Study: HIV Integrase Inhibition

A notable study demonstrated that structural modifications at specific positions on the indole ring significantly enhanced inhibitory activity against HIV integrase. The introduction of halogenated groups and longer branches at C3 was particularly effective in increasing binding affinity .

Case Study: Anticancer Activity

In another investigation, various indole derivatives were synthesized and tested against cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to their parent structures, suggesting a promising avenue for developing new anticancer agents .

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antiviral Activity

Research indicates that 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester has the potential to inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. Structural modifications at the C2, C3, and C6 positions of the indole core enhance its inhibitory effects. Notably, derivatives have shown IC50 values as low as 0.13 µM against HIV integrase, indicating strong antiviral potential .

Anti-inflammatory Effects

Indole derivatives, including this compound, are associated with anti-inflammatory properties. They modulate various biochemical pathways that contribute to inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Properties

The compound has demonstrated significant anticancer activity through its ability to interact with multiple receptors and enzymes involved in cancer progression. Studies have shown that specific structural modifications can lead to increased cytotoxicity against various cancer cell lines. For instance, certain derivatives exhibited enhanced activity compared to their parent structures .

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of indole-2-carboxylic acids, highlighting their potential applications:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 20a | HIV Integrase Inhibition | 0.13 µM | |

| NL1 | Anticancer Activity | 23x more active than control | |

| NL2 | Antibacterial Activity | MIC values against E. coli at 0.0048 mg/mL |

Case Study: HIV Integrase Inhibition

A notable study demonstrated that structural modifications significantly enhance inhibitory activity against HIV integrase. The introduction of halogenated groups and longer branches at C3 was particularly effective in increasing binding affinity. The binding mode analysis revealed that the indole core and C2 carboxyl group chelate two Mg²⁺ ions within the active site of integrase, facilitating effective inhibition .

Case Study: Anticancer Activity

Another investigation focused on various indole derivatives synthesized and tested against cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to their parent structures, suggesting a promising avenue for developing new anticancer agents .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing brominated indole derivatives like 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester?

- Methodological Answer : Brominated indoles are typically synthesized via multi-step reactions involving halogenation and functional group protection. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce substituents at specific positions . Alternative routes involve refluxing intermediates with sodium acetate in acetic acid to form thiazole- or pyrimidine-fused indoles . Key steps include solvent selection (e.g., PEG-400/DMF mixtures for improved solubility) and purification via flash column chromatography (70:30 ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of brominated indole esters?

- Methodological Answer : Combined use of H NMR, C NMR, and high-resolution mass spectrometry (HRMS) is critical. For instance, H NMR can confirm ethyl ester protons (δ ~1.3–1.4 ppm for CH, δ ~4.2–4.4 ppm for CH), while HRMS provides exact mass verification (e.g., observed [M+H] at m/z 427.0757 in related compounds) . TLC (R = 0.30 in ethyl acetate/hexane) is a preliminary purity check .

Q. How can reaction conditions be optimized to improve yields of indole-2-carboxylate esters?

- Methodological Answer : Yield optimization involves controlling reaction time, temperature, and catalyst loading. For example, CuI-catalyzed reactions require 12-hour stirring at room temperature for complete conversion . Refluxing in acetic acid with sodium acetate (3–5 hours) is effective for cyclization steps, with recrystallization from DMF/acetic acid mixtures enhancing purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of brominated indole esters in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 6 enhances electrophilicity, making the indole core amenable to Suzuki-Miyaura couplings. However, steric hindrance from the ethyl ester group at position 2 may require bulky phosphine ligands (e.g., XPhos) to facilitate Pd-catalyzed reactions. Comparative studies with methyl vs. ethyl esters can clarify steric impacts .

Q. What strategies resolve contradictions in spectroscopic data during characterization of brominated indole derivatives?

- Methodological Answer : Discrepancies in NMR splitting patterns or HRMS adducts often arise from residual solvents or tautomeric forms. For example, DMF traces in crude products can obscure H NMR signals; rigorous drying (90°C under vacuum) is recommended . X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) may resolve ambiguities in regiochemistry .

Q. How can computational modeling predict the biological activity of 3-amino-6-bromoindole derivatives?

- Methodological Answer : Density functional theory (DFT) calculations can map electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with biological targets like kinase enzymes. Molecular docking studies using crystal structures of indole-based inhibitors (e.g., BIBF 1120 esylate analogs) provide mechanistic insights .

Q. What are the challenges in scaling up indole-2-carboxylate synthesis while maintaining regioselectivity?

- Methodological Answer : Scale-up issues include exothermic side reactions during bromination and column chromatography limitations. Continuous flow reactors improve heat dissipation, while switching to preparative HPLC or fractional crystallization enhances purification efficiency. Monitoring reaction progress via in-situ IR spectroscopy reduces byproduct formation .

Q. Data-Driven Analysis

Q. How do solvent polarity and temperature affect the stability of brominated indole esters during storage?

- Methodological Answer : Ethyl esters are prone to hydrolysis in polar protic solvents (e.g., water, methanol). Stability studies show that storage at +4°C in anhydrous DMSO or dichloromethane minimizes degradation. Accelerated aging tests (40°C/75% RH) coupled with LC-MS tracking identify degradation pathways (e.g., de-esterification) .

Q. What analytical methods quantify trace impurities in indole-2-carboxylate esters?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) and GC-MS (for volatile byproducts like ethyl acetate) are standard. For example, GC-MS profiles of fatty acid ethyl esters (similar to indole esters) show baseline separation of impurities <0.1% . High-resolution LC-QTOF-MS further identifies non-UV-active contaminants .

Q. Comparative Studies

Q. How does the introduction of amino vs. methoxy groups at position 3 alter the physicochemical properties of brominated indoles?

- Methodological Answer : Amino groups increase solubility in aqueous buffers (logP reduction by ~1.5 units) and enhance hydrogen-bonding capacity, as shown in comparative logD measurements. Methoxy groups improve metabolic stability but reduce polarity, as evidenced by accelerated microsomal stability assays .

属性

IUPAC Name |

ethyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOVISYRUIVHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。